2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) and a phenyl group (-C6H5). This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2-Methoxy-3-phenylbenzoic acid.
Reduction: 2-Methoxy-3-phenylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with therapeutic properties.
Industry: It is utilized in the production of fragrances, flavors, and dyes due to its aromatic characteristics.
Mechanism of Action
The mechanism of action of 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the phenyl group contributes to hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity with various biological molecules .
Comparison with Similar Compounds
2-Methoxybenzaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
3-Methoxybenzaldehyde: Similar structure but with the methoxy group in a different position, affecting its chemical properties.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains an additional hydroxyl group, widely used in flavoring and fragrance industries.
Uniqueness: 2-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and physical properties. This combination enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-methoxy-3-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-16-14-12(10-15)8-5-9-13(14)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
TVDYLKSDOVQCEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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